6-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
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Description
6-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C28H24N6O2S2 and its molecular weight is 540.66. The purity is usually 95%.
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Biological Activity
The compound 6-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one , identified by its CAS number 922800-57-5, is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, synthesizing findings from various studies and reviews.
Structure and Properties
The molecular formula of the compound is C23H24N4O2S2 with a molecular weight of 452.6 g/mol. The structure incorporates multiple functional groups, including pyrazole and thiophene moieties, which are known for their diverse biological activities.
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. A study highlighted that compounds with similar structures demonstrated promising in vitro anticancer activity against various cancer cell lines, including breast cancer (T-47D) and melanoma (UACC-257) . The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation.
Compound | Cell Line | Activity |
---|---|---|
6-((2-oxo... | T-47D | High |
6-((2-oxo... | UACC-257 | Moderate |
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties. Pyrazole derivatives are frequently evaluated for their COX-inhibitory activities, which are critical in managing inflammation. For instance, certain pyrazole compounds have shown selective inhibition of COX-2, reducing inflammation with minimal gastrointestinal side effects .
Antimicrobial Properties
Compounds containing thiophene and pyrazole rings have been noted for their antimicrobial activities. Similar derivatives have been reported to exhibit efficacy against a range of bacterial strains, making them candidates for further exploration in infectious disease management .
Neuroprotective Properties
Recent literature suggests that pyrazoles may possess neuroprotective qualities. Their ability to interact with neurotransmitter systems and modulate oxidative stress responses positions them as potential agents in neurodegenerative disease treatment .
Case Studies
Several studies have investigated the biological activities of compounds structurally related to 6-((2-oxo... :
- In vitro studies on anticancer activity : A series of substituted pyrazoles were screened for their effects on T-47D and UACC-257 cell lines using MTT assays. The results indicated that specific substitutions on the pyrazole ring significantly enhanced anticancer activity .
- COX-inhibitory activity : A comparative analysis of various pyrazole derivatives revealed that some exhibited high selectivity towards COX-2 over COX-1, suggesting a favorable therapeutic index for anti-inflammatory applications .
- Neuroprotection : In models simulating oxidative stress, certain pyrazole derivatives demonstrated significant neuroprotective effects, indicating their potential utility in treating conditions like Alzheimer's disease .
Properties
CAS No. |
851124-73-7 |
---|---|
Molecular Formula |
C28H24N6O2S2 |
Molecular Weight |
540.66 |
IUPAC Name |
1-(4-methylphenyl)-6-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-5H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C28H24N6O2S2/c1-17-5-9-19(10-6-17)23-14-22(24-4-3-13-37-24)32-34(23)25(35)16-38-28-30-26-21(27(36)31-28)15-29-33(26)20-11-7-18(2)8-12-20/h3-13,15,23H,14,16H2,1-2H3,(H,30,31,36) |
InChI Key |
XGFKWEZLHTYHOC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NC4=C(C=NN4C5=CC=C(C=C5)C)C(=O)N3)C6=CC=CS6 |
solubility |
not available |
Origin of Product |
United States |
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